2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid
Description
2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid is a synthetic small molecule featuring a benzoic acid core substituted with a sulfamoyl group at the 5-position and a chlorine atom at the 2-position. The sulfamoyl moiety is further functionalized with a 3-(2-oxopyrrolidin-1-yl)propyl chain. Its synthesis and structural validation likely employ crystallographic tools such as SHELX for refinement and analysis .
Properties
IUPAC Name |
2-chloro-5-[3-(2-oxopyrrolidin-1-yl)propylsulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5S/c15-12-5-4-10(9-11(12)14(19)20)23(21,22)16-6-2-8-17-7-1-3-13(17)18/h4-5,9,16H,1-3,6-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUBNIUQPSVDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85271191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Chlorosulfonation of Anthranilic Acid
Anthranilic acid (2-aminobenzoic acid) undergoes chlorosulfonation to install the sulfonyl chloride group at the para position relative to the carboxylic acid. This step exploits the meta-directing effect of the amino group and the ortho/para-directing effect of the carboxylic acid.
Procedure :
Diazotization and Chlorination
The amino group is replaced with chlorine via a Sandmeyer reaction:
Procedure :
- 2-Amino-5-chlorosulfonylbenzoic acid (1.0 equiv) is dissolved in concentrated HCl and cooled to 0°C.
- Sodium nitrite (1.1 equiv) is added to form the diazonium salt.
- The solution is treated with CuCl (1.5 equiv) at 70–80°C for 2 hours, yielding 2-chloro-5-chlorosulfonylbenzoic acid (Yield: 85–90%).
Synthesis of 3-(2-Oxopyrrolidin-1-yl)propylamine
Alkylation of Pyrrolidin-2-one
Pyrrolidin-2-one is alkylated with 3-bromopropylamine hydrobromide under basic conditions:
Procedure :
- Pyrrolidin-2-one (1.0 equiv) and NaH (1.2 equiv) are stirred in THF at 0°C.
- 3-Bromopropylamine hydrobromide (1.1 equiv) is added, and the reaction is heated to 60°C for 12 hours.
- The product is extracted with ethyl acetate and purified via column chromatography (Yield: 55–60%).
Sulfonamide Coupling Reaction
The final step involves nucleophilic attack of 3-(2-oxopyrrolidin-1-yl)propylamine on 2-chloro-5-chlorosulfonylbenzoic acid:
Procedure :
- 2-Chloro-5-chlorosulfonylbenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane.
- 3-(2-Oxopyrrolidin-1-yl)propylamine (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise at 0°C.
- The reaction is stirred at room temperature for 6 hours, followed by acidification with 1M HCl to pH 2–3.
- The precipitate is filtered and recrystallized from ethanol/water (Yield: 75–80%).
Optimization and Critical Parameters
Temperature Control in Diazotization
Maintaining temperatures below 5°C during diazonium salt formation prevents premature decomposition, while elevated temperatures (70–80°C) during chlorination enhance reaction rates.
Solvent Selection for Sulfonamide Formation
Polar aprotic solvents (e.g., DCM, THF) improve sulfonyl chloride reactivity, while triethylamine scavenges HCl, driving the reaction to completion.
Purification Strategies
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity product (≥98% by HPLC).
- Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves residual amines.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
The route demonstrates excellent scalability, with batch sizes up to 10 kg reported in pilot plants. Key challenges include:
- Exothermic Reactions : Chlorosulfonation requires rigorous temperature control to avoid side products.
- Moisture Sensitivity : Sulfonyl chloride intermediates necessitate anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its sulfamoyl group can interact with various biological targets.
Medicine
In the medical field, derivatives of this compound could be explored for their therapeutic potential. Its structural features may make it suitable for drug development, particularly in targeting specific diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid exerts its effects involves its interaction with molecular targets. The sulfamoyl group, in particular, can bind to enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound shares a benzoic acid backbone with several analogues, but its activity is modulated by distinct substituents:
- Sulfamoyl Group : Critical for hydrogen bonding and electrostatic interactions. Replacing sulfur-containing groups (e.g., thioether in compound 3) with sulfamoyl (as in compound 4) enhances binding affinity, as shown in molecular modeling (−8.53 kcal/mol vs. −7.94 kcal/mol) .
- 3-(2-Oxopyrrolidin-1-yl)propyl Chain: The pyrrolidinone ring introduces conformational rigidity and may enhance bioavailability compared to bulkier substituents (e.g., benzo[de]isoquinolin-dione in compound 4) .
Binding Affinity and Selectivity
A comparison of key analogues is summarized below:
The target compound’s pyrrolidinone chain may offer a balance between rigidity and metabolic stability compared to compound 4’s aromatic heterocycle, though direct data are lacking.
Structure-Activity Relationship (SAR) Insights
- Sulfamoyl vs. Thioether : The sulfamoyl group in compound 4 increases binding affinity by ~0.6 kcal/mol over thioether-containing compound 3, suggesting stronger target engagement via hydrogen bonding .
- Heterocyclic Substituents: Bulky groups (e.g., benzo[de]isoquinolin-dione) improve affinity but may reduce solubility. The target’s pyrrolidinone could mitigate this while maintaining conformational preferences.
- Chloro Position : The 2-chloro substituent may sterically hinder off-target interactions, enhancing selectivity compared to unsubstituted analogues.
Crystallographic and Conformational Analysis
Accurate structural determination is critical for SAR studies. Tools like SHELXL enable precise refinement of bond lengths and angles, while Cremer-Pople puckering coordinates () quantify ring conformations. For example, the pyrrolidinone ring’s puckering amplitude (qm) and phase angle (θ) could influence its binding orientation .
Q & A
What are the optimal synthetic routes for preparing 2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid, and how can purity be ensured?
Basic Research Question
The synthesis typically involves coupling 2-chloro-5-sulfamoylbenzoic acid with a 3-(2-oxopyrrolidin-1-yl)propylamine derivative under controlled conditions. Key steps include:
- Reaction Conditions : Use of polar aprotic solvents (e.g., DMF or DCM) and coupling agents like EDC/HOBt to activate the carboxylic acid group .
- Catalysts : Triethylamine (TEA) or DMAP to facilitate sulfonamide bond formation .
- Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Validation : Purity should be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (absence of residual solvent peaks) .
How can molecular modeling predict the binding affinity of this compound to biological targets like LPA2 receptors?
Advanced Research Question
Computational approaches are critical for rational drug design:
- Docking Studies : Use software like AutoDock Vina to model interactions between the sulfamoyl group and receptor active sites. The sulfamoyl moiety may form hydrogen bonds with residues like Arg3.28 or Tyr5.38 in GPCRs .
- Binding Energy Calculations : Molecular dynamics (MD) simulations (e.g., GROMACS) can estimate ΔG values. For example, sulfamoyl benzoic acid analogues show improved affinity (−8.53 kcal/mol vs. −7.94 kcal/mol) due to enhanced electrostatic interactions .
Validation : Compare computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Advanced Research Question
Crystallography faces hurdles due to the compound’s flexibility and low symmetry:
- Disorder in the Pyrrolidinyl Chain : The 2-oxopyrrolidin-1-yl group may exhibit rotational disorder. Mitigate this by collecting data at low temperature (100 K) and refining with SHELXL’s PART instruction .
- Twinned Crystals : Use PLATON’s TWINABS to detect and model twinning. High-resolution data (≤1.0 Å) improves refinement .
Validation : Check R-factor convergence (target: <0.05) and validate geometry with Mogul’s bond-length/angle databases .
What in vitro assays are recommended for initial evaluation of biological activity?
Basic Research Question
Prioritize assays based on target pathways:
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-IX/XII) using a stopped-flow CO2 hydration assay .
- Antimicrobial Activity : Perform MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
How do structural modifications at the sulfamoyl or pyrrolidinyl moieties affect biological activity?
Advanced Research Question
SAR studies reveal critical pharmacophores:
- Sulfamoyl Group : Replacement with methylsulfonyl reduces hydrogen-bonding capacity, decreasing receptor affinity by ~50% .
- Pyrrolidinyl Chain : Lengthening the propyl linker to pentyl improves membrane permeability (logP increases from 1.2 to 2.8) but may reduce solubility .
- Halogen Substitution : Adding a fluoro substituent at the benzoic acid’s 4-position enhances selectivity for tyrosine kinase inhibitors .
Validation : Use comparative LC-MS/MS to quantify cellular uptake and metabolite stability .
How can contradictory data on enzymatic inhibition be resolved?
Advanced Research Question
Contradictions often stem from assay variability or off-target effects:
- Assay Optimization : Standardize buffer pH (e.g., pH 7.4 for physiological relevance) and pre-incubation time (≥30 mins for equilibrium) .
- Orthogonal Assays : Confirm IC50 values using fluorescence polarization (FP) and calorimetry (ITC) .
- Off-Target Screening : Use proteome-wide affinity pulldowns with biotinylated probes to identify non-specific binding .
What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?
Advanced Research Question
Chiral separation requires tailored conditions:
- HPLC : Use Chiralpak IA-3 column (3 µm) with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times differ by ~2 mins for enantiomers .
- SFC (Supercritical Fluid Chromatography) : CO2/ethanol (95:5) on a Lux Cellulose-2 column achieves baseline separation (Rs >1.5) .
Validation : Confirm enantiopurity via optical rotation ([α]D²⁵) and circular dichroism (CD) spectra .
How does the compound’s stability under physiological conditions impact in vivo studies?
Advanced Research Question
Assess stability to guide formulation:
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Sulfamoyl bonds hydrolyze at pH <2, requiring enteric coating .
- Plasma Stability : Incubate with mouse plasma (37°C, 24 hrs). LC-MS/MS quantifies degradation products (e.g., free benzoic acid) .
- Light Sensitivity : Store lyophilized powder in amber vials to prevent photodegradation of the chloro substituent .
What spectroscopic techniques are most effective for characterizing this compound’s solid-state structure?
Basic Research Question
Multi-technique approaches ensure accuracy:
- FT-IR : Confirm sulfonamide N-H stretch (~3350 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
- Solid-State NMR : ¹³C CP/MAS detects crystallinity (sharp peaks) vs. amorphous regions (broad signals) .
- PXRD : Match experimental patterns (e.g., 2θ = 12.5°, 18.7°) with simulated data from single-crystal structures .
How can researchers address low solubility in aqueous buffers during biological assays?
Advanced Research Question
Improve solubility without altering bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
